Hexyltrimethoxysilane
Overview
Description
Hexyltrimethoxysilane is an organosilicon compound with the chemical formula C9H22O3Si. It is a colorless, clear liquid with a molecular weight of 206.35 g/mol. This compound is widely used as a silane coupling agent, which helps to improve the bond between organic and inorganic materials. It is known for its hydrophobic properties and is often used in applications requiring water repellency .
Mechanism of Action
Target of Action
Hexyltrimethoxysilane is a type of organosilane compound . The primary targets of this compound are various materials and surfaces that it is used to modify. These include engineering plastics like nylon and PBT , as well as silicon micropowder used in reinforcing epoxy resin molding plastics .
Mode of Action
This compound interacts with its targets through a process known as silanization . In this process, the this compound molecule forms covalent bonds with the material or surface it is applied to, resulting in a change in the properties of the material or surface .
Biochemical Pathways
Instead, it is involved in chemical reactions that modify the properties of materials and surfaces .
Pharmacokinetics
Its physical and chemical properties, such as its insolubility in water , can impact its distribution and interaction with different materials and surfaces.
Result of Action
The application of this compound results in the modification of the material or surface it is applied to. For example, it can improve the mechanical strength of modified plastics , reinforce epoxy resin molding plastics , and enhance the adhesive strength of polyurethane and latex adhesives .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and humidity. For instance, it reacts slowly with moisture/water . Therefore, the environment in which this compound is stored and used can impact its efficacy and stability.
Preparation Methods
Hexyltrimethoxysilane can be synthesized through various methods. One common method involves the hydrosilylation reaction between hexene and trimethoxysilane. This reaction is typically catalyzed by a platinum-based catalyst, such as chloroplatinic acid, and can be carried out under mild conditions .
In industrial settings, this compound is produced by reacting hexyl alcohol with trimethoxysilane in the presence of an acid catalyst. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants .
Chemical Reactions Analysis
Hexyltrimethoxysilane undergoes several types of chemical reactions, including:
Hydrolysis and Condensation: In the presence of water, this compound hydrolyzes to form silanol groups, which can further condense to form siloxane bonds.
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond.
Surface Modification: This compound can react with the surface of inorganic materials, such as silica, to impart hydrophobic properties.
Common reagents used in these reactions include water, alcohols, and various catalysts such as chloroplatinic acid and diethylamine. The major products formed from these reactions are silanol groups and siloxane bonds .
Scientific Research Applications
Hexyltrimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent to improve the adhesion between organic polymers and inorganic fillers.
Biology: this compound is used to modify the surface of nanoparticles, making them more compatible with biological systems.
Medicine: In medical research, this compound is used to create biocompatible coatings for medical devices.
Industry: It is widely used in the production of water-repellent coatings for construction materials, such as concrete and masonry.
Comparison with Similar Compounds
Hexyltrimethoxysilane is similar to other alkylalkoxysilanes, such as octyltrimethoxysilane and vinyltrimethoxysilane. it has unique properties that make it suitable for specific applications:
Octyltrimethoxysilane: This compound has a longer alkyl chain compared to this compound, which provides greater hydrophobicity.
Vinyltrimethoxysilane: This compound contains a vinyl group, which allows it to participate in polymerization reactions.
Similar compounds include:
- Octyltrimethoxysilane
- Vinyltrimethoxysilane
- Trimethoxy(octyl)silane
- Trichloro(octadecyl)silane
This compound stands out due to its optimal balance of hydrophobicity and mechanical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
hexyl(trimethoxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O3Si/c1-5-6-7-8-9-13(10-2,11-3)12-4/h5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWLNMOIEMTDJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si](OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
89885-27-8 | |
Record name | Silane, hexyltrimethoxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89885-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7062825 | |
Record name | Hexyltrimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Silane, hexyltrimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3069-19-0 | |
Record name | Hexyltrimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3069-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexyltrimethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003069190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, hexyltrimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexyltrimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexyltrimethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.393 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXYLTRIMETHOXYSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AUI936HIC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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